Alpiniaterpene A

Description

BenchChem offers high-quality Alpiniaterpene A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Alpiniaterpene A including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

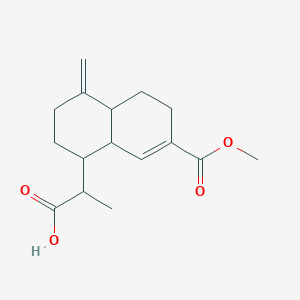

Molecular Formula |

C16H22O4 |

|---|---|

Molecular Weight |

278.34 g/mol |

IUPAC Name |

2-(7-methoxycarbonyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl)propanoic acid |

InChI |

InChI=1S/C16H22O4/c1-9-4-6-13(10(2)15(17)18)14-8-11(16(19)20-3)5-7-12(9)14/h8,10,12-14H,1,4-7H2,2-3H3,(H,17,18) |

InChI Key |

QSWDROZZIFWYRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1CCC(=C)C2C1C=C(CC2)C(=O)OC)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Alpiniaterpene A: A Technical Guide to its Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural origin and detailed isolation protocols for Alpiniaterpene A, a cadinane (B1243036) sesquiterpene. The information presented herein is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

Alpiniaterpene A is a naturally occurring compound isolated from the rhizomes of Alpinia officinarum Hance, a plant belonging to the Zingiberaceae family.[1][2][3] Commonly known as lesser galangal, the rhizomes of this plant have a history of use in traditional Chinese medicine.[3] Alpinia officinarum is cultivated primarily in Southern China and is a rich source of various bioactive secondary metabolites, including diarylheptanoids, flavonoids, and terpenoids.[3]

Physicochemical and Spectroscopic Data

The identity of Alpiniaterpene A has been established through comprehensive spectroscopic analysis. The following table summarizes its key physicochemical and spectroscopic properties as reported in the scientific literature.

| Property | Data | Reference |

| Molecular Formula | C₁₆H₂₂O₄ | [3] |

| Molecular Weight | 278.34 g/mol | [3] |

| Appearance | Amorphous powder | [3] |

| Optical Rotation | [α]D²⁰ -124.09° (c 0.87, MeOH) | [3] |

| UV (MeOH) λmax | 224 nm | [3] |

| IR (KBr) νmax (cm⁻¹) | 3442 (hydroxyl), 2930, 1713 (carbonyl), 1651, 1439, 1290, 1210, 889, 748 | [3] |

| HR-ESI-MS m/z | 277.1443 [M-H]⁻ (Calcd. for C₁₆H₂₁O₄, 277.1445) | [3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ: 6.91 (1H, s, H-5), 4.71 (1H, br s, H-15a), 4.61 (1H, br s, H-15b), 3.69 (3H, s, OMe), 2.21-2.31 (m, H-1, H-3, H-6, H-7), 1.16 (3H, d, J=6.8 Hz, H-14) | [3] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ: 183.3 (C-13), 169.8 (C-12), 153.5 (C-10), 144.2 (C-4), 130.9 (C-5), 105.0 (C-15), 52.2 (OMe), 18.0 (C-14) and other signals. | [3] |

Experimental Protocol for Isolation

The isolation of Alpiniaterpene A from the rhizomes of Alpinia officinarum involves a multi-step process of extraction, solvent partitioning, and chromatographic purification. The following protocol is based on the methodology described by Xu et al. (2012).

Plant Material and Extraction

-

Preparation of Plant Material: Air-dried rhizomes of Alpinia officinarum (20 kg) are powdered.[3]

-

Extraction: The powdered rhizomes are extracted with 95% (v/v) ethanol (B145695) at room temperature.[3] The resulting solution is then evaporated under vacuum to yield a crude residue (3.7 kg).[3]

Solvent Partitioning

-

Suspension: The crude ethanol extract is suspended in water.

-

Fractionation: The aqueous suspension is partitioned successively with petroleum ether (b.p. 60-90 °C), chloroform, and n-butanol.[3]

Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography over silica gel.

-

Elution: A gradient of petroleum ether-ethyl acetate (B1210297) (from 100:0 to 0:100, v/v) is used as the eluent to yield multiple fractions.[3]

-

-

Further Separation: Fraction 15 (34 g) is further purified by silica gel column chromatography using a petroleum ether-ethyl acetate gradient (from 100:0 to 1:1, v/v).[3]

-

Preparative HPLC: Final purification of Alpiniaterpene A is achieved through preparative High-Performance Liquid Chromatography (HPLC). While the original publication does not specify the exact preparative HPLC conditions, a typical approach for sesquiterpenoid isolation would involve a reversed-phase C18 column with a mobile phase consisting of a gradient of methanol (B129727) and water or acetonitrile (B52724) and water.

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation of Alpiniaterpene A from Alpinia officinarum.

Caption: Workflow for the isolation of Alpiniaterpene A.

Biological Activity and Signaling Pathways

Currently, there is limited information available in the public domain regarding the specific biological activities and associated signaling pathways of Alpiniaterpene A. The initial publication focused on the structural elucidation of this novel compound.[3] However, other terpenoids isolated from the Alpinia genus have demonstrated a wide range of pharmacological effects, including anti-inflammatory and cytotoxic activities. Further research is warranted to investigate the potential therapeutic applications of Alpiniaterpene A and to elucidate its mechanism of action at the molecular level.

References

An In-Depth Technical Guide to Alpiniaterpene A: Physicochemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpiniaterpene A, a sesquiterpene lactone isolated from the rhizomes of Alpinia japonica, is a natural product of growing interest within the scientific community. This technical guide provides a comprehensive overview of the known physical and chemical properties of Alpiniaterpene A. It also delves into its potential biological activities, with a focus on its anti-inflammatory effects through the inhibition of nitric oxide production. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by consolidating available data, outlining experimental methodologies, and visualizing potential mechanisms of action.

Physicochemical Properties

While extensive experimental data for Alpiniaterpene A is not widely published, the following table summarizes its known and predicted physicochemical characteristics. This information is crucial for its handling, formulation, and further investigation.

| Property | Value | Source |

| Chemical Formula | C₁₆H₂₂O₄ | - |

| Molecular Weight | 278.34 g/mol | - |

| CAS Number | 1448667-05-7 | - |

| Predicted Boiling Point | 420.8 ± 45.0 °C | [1] |

| Predicted Density | 1.14 ± 0.1 g/cm³ | [1] |

| Predicted pKa | 4.62 ± 0.10 | [1] |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Solubility | Not Reported | - |

| Specific Rotation | Not Reported | - |

Chemical Structure

Alpiniaterpene A is classified as a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Its chemical structure is characterized by a complex, fused ring system.

(Structure image would be placed here in a full report; a textual description is provided due to current limitations.)

IUPAC Name: (3aR,4aR,8S,9aS)-8-methyl-5-methylene-2-oxo-3,3a,4,4a,5,8,9,9a-octahydro-2H-azuleno[6,5-b]furan-8-yl acetate

Experimental Protocols

While the specific protocol for the initial isolation of Alpiniaterpene A has not been identified in the reviewed literature, a general methodology for the isolation of sesquiterpenoids from Alpinia japonica can be adapted from related studies. Furthermore, a standard assay for evaluating its potential anti-inflammatory activity is described below.

General Isolation of Sesquiterpenoids from Alpinia japonica

This protocol is based on the methods described by Li et al. (2013) for the isolation of other sesquiterpenes from the same plant source and can be considered a representative workflow.

Evaluation of Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

The potential anti-inflammatory activity of Alpiniaterpene A can be assessed by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a common in vitro model for inflammation.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

-

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The medium is then replaced with fresh medium containing various concentrations of Alpiniaterpene A. After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL) to induce an inflammatory response. A positive control (LPS only) and a negative control (no treatment) are included.

-

Nitrite (B80452) Quantification: After 24 hours of incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a standard curve of sodium nitrite.

-

Cell Viability Assay: To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT or MTS assay) is performed in parallel.

Biological Activity and Potential Mechanism of Action

Alpiniaterpene A is suggested to possess anti-inflammatory and anticancer properties. The anti-inflammatory activity of many sesquiterpene lactones is attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A likely mechanism of action for Alpiniaterpene A is the inhibition of inducible nitric oxide synthase (iNOS) expression, thereby reducing the production of the pro-inflammatory mediator nitric oxide.

Proposed Anti-inflammatory Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory action of sesquiterpene lactones, which is likely relevant to Alpiniaterpene A.

In this proposed pathway, lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates and promotes the degradation of IκBα, the inhibitory protein of NF-κB. Once released, NF-κB translocates to the nucleus and induces the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS). Alpiniaterpene A, like other sesquiterpene lactones, may exert its anti-inflammatory effect by inhibiting a key step in this pathway, such as the activation of the IKK complex, thereby preventing NF-κB activation and subsequent iNOS expression.

Conclusion and Future Directions

Alpiniaterpene A represents a promising natural product with potential therapeutic applications, particularly in the realm of anti-inflammatory and anticancer therapies. However, to fully realize its potential, further research is imperative. Future studies should focus on:

-

Complete Physicochemical Characterization: Elucidation of experimental data for properties such as melting point, solubility in various solvents, and specific optical rotation is essential for standardization and formulation development.

-

Total Synthesis: The development of a synthetic route to Alpiniaterpene A would enable the production of larger quantities for extensive biological evaluation and the generation of analogs with improved activity and pharmacokinetic profiles.

-

In-depth Biological Evaluation: Comprehensive studies are needed to confirm its anti-inflammatory and anticancer activities in various in vitro and in vivo models.

-

Mechanism of Action Studies: Detailed molecular studies are required to precisely identify the cellular targets and signaling pathways modulated by Alpiniaterpene A.

This technical guide serves as a starting point for researchers and professionals interested in exploring the therapeutic potential of Alpiniaterpene A. The consolidated information and proposed experimental frameworks are intended to facilitate future research and development efforts in this exciting area of natural product chemistry.

References

An In-depth Technical Guide on the Spectral Data of Alpiniaterpene A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Alpiniaterpene A, a cadinane (B1243036) sesquiterpene isolated from the rhizomes of Alpinia officinarum. The data presented herein is crucial for the identification, characterization, and further development of this natural compound. All data is sourced from the primary literature reporting its discovery and structural elucidation.

Compound Overview

Alpiniaterpene A is a novel cadinane sesquiterpene identified from Alpinia officinarum. Its structure was established through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was employed to determine the elemental composition and exact mass of Alpiniaterpene A.

Table 1: High-Resolution Mass Spectrometry Data for Alpiniaterpene A

| Parameter | Value |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| Measured m/z | 277.1443 [M - H]⁻ |

| Calculated m/z for C₁₆H₂₁O₄ | 277.1445 |

| Molecular Formula | C₁₆H₂₂O₄ |

Infrared (IR) Spectroscopy Data

The infrared spectrum of Alpiniaterpene A provides key information about the functional groups present in the molecule. The spectrum was obtained using a potassium bromide (KBr) disc.

Table 2: Infrared (IR) Absorption Frequencies for Alpiniaterpene A

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3442 | O-H (Hydroxyl) stretching |

| 2930 | C-H stretching |

| 1713 | C=O (Carbonyl) stretching |

| 1651 | C=C stretching |

| 1439 | C-H bending |

| 1290 | C-O stretching |

| 1210 | C-O stretching |

| 889 | =C-H bending (out-of-plane) |

| 748 | C-H bending |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹H and ¹³C NMR spectra are fundamental for the detailed structural elucidation of Alpiniaterpene A. The spectra were recorded in deuterated chloroform (B151607) (CDCl₃).

Table 3: ¹H and ¹³C NMR Spectral Data for Alpiniaterpene A (in CDCl₃)

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |

| 1 | 50.1 | 2.15 (m) |

| 2 | 25.4 | 1.85 (m), 1.65 (m) |

| 3 | 35.2 | 1.95 (m), 1.75 (m) |

| 4 | 134.4 | - |

| 5 | 127.8 | 5.60 (br s) |

| 6 | 41.5 | 2.30 (m) |

| 7 | 42.1 | 2.45 (m) |

| 8 | 28.1 | 1.90 (m), 1.60 (m) |

| 9 | 45.3 | 2.05 (m) |

| 10 | 150.2 | - |

| 11 | 169.8 | - |

| 12 | 17.5 | 0.95 (d, 6.8) |

| 13 | 183.3 | - |

| 14 | 21.2 | 1.05 (d, 6.8) |

| 15 | 109.8 | 4.95 (s), 4.85 (s) |

| 16-OCH₃ | 52.2 | 3.69 (s) |

Experimental Protocols

The following are generalized experimental protocols based on the information provided in the source literature and standard laboratory practices.

5.1. High-Resolution Mass Spectrometry (HR-MS)

-

Instrumentation : A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation : The isolated Alpiniaterpene A was dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a low concentration.

-

Analysis Mode : The analysis was conducted in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Data Acquisition : The mass-to-charge ratio (m/z) was measured over a specified range to determine the exact mass of the parent ion.

5.2. Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation : A small amount of the purified compound was finely ground with dry potassium bromide (KBr) powder. This mixture was then pressed into a thin, transparent pellet.

-

Data Acquisition : The KBr pellet was placed in the sample holder of the spectrometer, and the IR spectrum was recorded, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted.

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation : Approximately 5-10 mg of Alpiniaterpene A was dissolved in about 0.5 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

-

¹H NMR Spectroscopy : One-dimensional proton NMR spectra were acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

-

¹³C NMR Spectroscopy : One-dimensional carbon NMR spectra, including broadband proton-decoupled spectra, were acquired to determine the chemical shifts of the carbon atoms.

-

2D NMR Spectroscopy : Two-dimensional NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), were performed to establish the connectivity between protons and carbons, which was crucial for the complete structural assignment.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic analysis of Alpiniaterpene A.

Caption: Workflow for the isolation and structural elucidation of Alpiniaterpene A.

The Discovery and First Report of Alpiniaterpene A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of Alpiniaterpene A, a novel cadinane (B1243036) sesquiterpene. The information is compiled from the first report of this natural product, offering a detailed resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Source

Alpiniaterpene A was first isolated from the rhizomes of Alpinia officinarum Hance, a plant belonging to the Zingiberaceae family.[1] Alpinia officinarum, commonly known as lesser galangal, has a long history of use in traditional medicine, particularly in Asia, for treating a variety of ailments.[2][3][4][5] The discovery of Alpiniaterpene A adds to the diverse array of phytochemicals identified from this plant, which include flavonoids, diarylheptanoids, and volatile oils.

Structural Elucidation

The structure of Alpiniaterpene A was determined through a combination of advanced spectroscopic and computational methods. The primary techniques employed were High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and extensive Nuclear Magnetic Resonance (NMR) spectroscopy. The absolute configuration of the molecule was established using quantum chemical Circular Dichroism (CD) calculations.

Table 1: Spectroscopic Data for Alpiniaterpene A

| Data Type | Value/Description |

| Molecular Formula | C₁₆H₂₂O₄ |

| Molecular Weight | 278.34 g/mol |

| ¹³C NMR | Data not available in the abstract |

| ¹H NMR | Data not available in the abstract |

| HR-ESI-MS | Specific m/z not available in the abstract |

| CAS Number | 1448667-05-7 |

Note: Detailed NMR and MS values are typically found in the full research publication and are not available in the initial abstracts.

Experimental Protocols

The following is a generalized description of the experimental workflow for the isolation and characterization of Alpiniaterpene A, based on the initial report.

Isolation of Alpiniaterpene A

The isolation of Alpiniaterpene A from the rhizomes of Alpinia officinarum involved a multi-step process utilizing various column chromatographic techniques. A generalized workflow is depicted below.

Structure Identification

The purified compound was subjected to a suite of analytical techniques to determine its chemical structure and stereochemistry.

Biological Activity and Signaling Pathways

The initial publication reporting the discovery of Alpiniaterpene A focused on its isolation and structure elucidation. As such, there is no information available in this primary report regarding its biological activity or its effects on any signaling pathways. Further research is required to investigate the potential pharmacological properties of this novel sesquiterpene. The diverse biological activities reported for other compounds from Alpinia officinarum, such as anti-inflammatory, antimicrobial, and anticancer effects, suggest that Alpiniaterpene A may also possess interesting biological properties worthy of investigation.

Conclusion

Alpiniaterpene A is a recently identified cadinane sesquiterpene isolated from the rhizomes of Alpinia officinarum. Its structure was rigorously determined using modern spectroscopic and computational techniques. This discovery highlights the continued potential of traditional medicinal plants as sources of novel chemical entities. Future studies are warranted to explore the pharmacological potential of Alpiniaterpene A and to understand its mechanism of action at a molecular level.

References

- 1. Alpiniaterpene A | CAS:1448667-05-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. eijppr.com [eijppr.com]

- 3. A Review on the Pharmacological Activities and Phytochemicals of Alpinia officinarum (Galangal) Extracts Derived from Bioassay-Guided Fractionation and Isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology [frontiersin.org]

- 5. Alpinia officinarum Hance: a comprehensive review of traditional uses, phytochemistry, pharmacokinetic and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

Alpiniaterpene A CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alpiniaterpene A, a sesquiterpenoid of interest in the scientific community. Due to the limited availability of detailed, peer-reviewed research specifically on Alpiniaterpene A, this document summarizes the currently available information and provides context based on related compounds and general methodologies in the field.

Core Compound Identification

A clear identification of Alpiniaterpene A is crucial for any research endeavor. The following table summarizes its key identifiers.

| Identifier | Value | Reference |

| CAS Number | 1448667-05-7 | Not available in publicly accessible, peer-reviewed literature. Information is currently limited to chemical supplier databases. |

| IUPAC Name | (2R)-2-[(1R,4aS,8aS)-7-methoxycarbonyl-4-methylidene-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl]propanoic acid | Not available in publicly accessible, peer-reviewed literature. Information is currently limited to chemical supplier databases. |

| Molecular Formula | C₁₆H₂₂O₄ | Not available in publicly accessible, peer-reviewed literature. Information is currently limited to chemical supplier databases. |

| Molecular Weight | 278.34 g/mol | Not available in publicly accessible, peer-reviewed literature. Information is currently limited to chemical supplier databases. |

Physicochemical Properties

| Property | Predicted Value |

| Boiling Point | 420.8 ± 45.0 °C |

| Density | 1.14 ± 0.1 g/cm³ |

| pKa | 4.62 ± 0.10 |

Biological Origin and Potential Activities

Alpiniaterpene A is reported to be a naturally occurring compound isolated from the rhizomes of Alpinia japonica (Thunb.) Miq., a plant belonging to the Zingiberaceae family. While specific biological activity data for Alpiniaterpene A is scarce, compounds isolated from the Alpinia genus are known to possess a range of pharmacological properties.

Several sesquiterpenoids isolated from the rhizomes of Alpinia japonica have demonstrated inhibitory effects on nitric oxide (NO) production in lipopolysaccharide-activated RAW264.7 macrophages[1]. This suggests that compounds from this source, potentially including Alpiniaterpene A, may have anti-inflammatory properties .

Furthermore, vendor information suggests that Alpiniaterpene A may possess anticancer activities . However, without published scientific studies, these claims remain to be substantiated.

Experimental Protocols: A General Methodological Framework

Given the absence of specific experimental protocols for Alpiniaterpene A, this section provides a generalized framework for key experiments based on standard methodologies for similar natural products. These protocols are intended to serve as a starting point for researchers.

Isolation and Purification of Sesquiterpenoids from Alpinia japonica

The following is a generalized workflow for the isolation of sesquiterpenoids, which would be applicable for obtaining Alpiniaterpene A.

Figure 1. Generalized workflow for the isolation of Alpiniaterpene A.

In Vitro Anti-inflammatory Assay: Nitric Oxide Inhibition

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in macrophages.

Figure 2. Workflow for Nitric Oxide inhibition assay.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

Figure 3. Workflow for MTT cytotoxicity assay.

Signaling Pathways: A Hypothetical Perspective

Due to the lack of specific research on Alpiniaterpene A, no signaling pathways have been elucidated for this compound. However, based on the activities of other sesquiterpenoids and compounds from Alpinia species, a potential mechanism for its anti-inflammatory effects could involve the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammatory responses, including the production of nitric oxide.

The diagram below illustrates a simplified representation of the NF-κB signaling pathway that could be investigated for Alpiniaterpene A.

Figure 4. Hypothetical inhibition of the NF-κB pathway by Alpiniaterpene A.

Conclusion and Future Directions

Alpiniaterpene A represents a potentially interesting natural product for further investigation, particularly in the areas of anti-inflammatory and anticancer research. However, there is a clear and significant gap in the scientific literature regarding its specific biological activities, mechanisms of action, and detailed chemical characterization. Future research should focus on the following:

-

Definitive Isolation and Structural Elucidation: A comprehensive study detailing the isolation of Alpiniaterpene A from Alpinia japonica and its full spectroscopic characterization (NMR, MS, IR, etc.) is essential.

-

Systematic Biological Screening: A broad screening of Alpiniaterpene A against various cancer cell lines and in a range of anti-inflammatory models is necessary to validate its purported activities.

-

Mechanism of Action Studies: Should biological activity be confirmed, detailed mechanistic studies are required to identify the specific molecular targets and signaling pathways modulated by Alpiniaterpene A.

This technical guide serves as a foundational document based on the currently limited available data. It is imperative that the scientific community undertakes further rigorous investigation to fully characterize and understand the therapeutic potential of Alpiniaterpene A.

References

A Technical Guide to the Potential Biological Activities of Alpiniaterpene A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alpiniaterpene A, a novel cadinane (B1243036) sesquiterpene lactone, represents a class of bioactive natural products with significant therapeutic potential. Isolated from the rhizomes of Alpinia species, preliminary investigations suggest this compound possesses noteworthy anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of the known biological activities of Alpiniaterpene A and related sesquiterpenes, detailed experimental protocols for assessing these activities, and a discussion of the potential signaling pathways involved. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals interested in the further exploration and development of Alpiniaterpene A as a potential therapeutic agent.

Introduction

The genus Alpinia, a member of the ginger family (Zingiberaceae), is a rich source of diverse secondary metabolites, including flavonoids, diarylheptanoids, and terpenoids.[1] These compounds have been traditionally used in various medicinal systems and are now the subject of intense scientific investigation for their pharmacological properties.[1] Terpenoids, in particular, are a large and structurally diverse class of natural products known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2]

Recently, a novel cadinane sesquiterpene, Alpiniaterpene A, was isolated from the rhizomes of Alpinia officinarum.[3][4] Its structure was elucidated through extensive spectroscopic analysis, including HR-ESI-MS and NMR.[4] As a sesquiterpene lactone, Alpiniaterpene A belongs to a subclass of terpenoids known for their potent biological activities, which are often attributed to the presence of an α,β-unsaturated lactone moiety.[5] This technical guide will delve into the potential biological activities of Alpiniaterpene A, drawing on data from closely related compounds and providing detailed methodologies for its further investigation.

Chemical Structure and Properties

Alpiniaterpene A is a sesquiterpene lactone characterized by a cadinane skeleton.[3][4]

-

Systematic Name: (3aR,4R,9aS)-3,8-dimethyl-5-methylidene-3a,4,5,6,7,9a-hexahydroazuleno[6,5-b]furan-2-one

-

Molecular Formula: C₁₆H₂₂O₄[5]

-

Molecular Weight: 278.34 g/mol [5]

-

CAS Number: 1448667-05-7[5]

-

Source: Rhizomes of Alpinia officinarum and Alpinia japonica.[3][5]

Potential Biological Activities

While specific quantitative biological data for Alpiniaterpene A is still emerging in the public domain, its classification as a sesquiterpene lactone from the Alpinia genus allows for informed postulation of its potential activities based on related compounds. The primary activities of interest for novel sesquiterpenes are typically anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Many sesquiterpenes isolated from Alpinia japonica have demonstrated significant anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW264.7 macrophages.[6] The overproduction of NO is a hallmark of pro-inflammatory responses, and its inhibition is a key target for anti-inflammatory drug discovery.

Anticancer Activity

Sesquiterpene lactones are a well-established class of anticancer compounds.[2] Their mechanism of action often involves the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways involved in cancer progression.[2] Given its chemical nature, Alpiniaterpene A is a promising candidate for investigation as a cytotoxic agent against various cancer cell lines.

Antioxidant Activity

The potential for antioxidant activity is another area of interest for novel terpenes. The ability to scavenge free radicals can contribute to both anti-inflammatory and cytoprotective effects.

Data Presentation

To facilitate the comparative analysis of the biological activities of sesquiterpenes from Alpinia species, the following table summarizes the available quantitative data for compounds structurally related to Alpiniaterpene A. This provides a benchmark for future studies on Alpiniaterpene A.

Table 1: Inhibitory Effects of Sesquiterpenes from Alpinia japonica on Nitric Oxide (NO) Production

| Compound | IC₅₀ (µM) for NO Inhibition |

| Norsesquiterpene (1) | 24.5 - 46.3 |

| Bisabolene Sesquiterpene (3) | 24.5 - 46.3 |

| Known Compound (5) | 24.5 - 46.3 |

| Known Compound (6) | 5.3 |

| Known Compound (7) | 24.5 - 46.3 |

| Known Compound (8) | 24.5 - 46.3 |

| Known Compound (9) | 24.5 - 46.3 |

| Known Compound (10) | 24.5 - 46.3 |

Data extracted from Li et al., Fitoterapia, 2013.[6] The study evaluated the inhibitory effects on NO production in lipopolysaccharide-activated RAW264.7 macrophages.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to evaluate the biological activities of Alpiniaterpene A.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This protocol is adapted from studies on similar compounds isolated from Alpinia japonica.[6]

Objective: To determine the inhibitory effect of Alpiniaterpene A on nitric oxide production in LPS-stimulated RAW264.7 macrophages.

Materials:

-

RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

Alpiniaterpene A (dissolved in DMSO)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of Alpiniaterpene A for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (a known NO inhibitor).

-

Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent to the supernatant in a new 96-well plate.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: [1 - (Absorbance of treated group / Absorbance of LPS-only group)] x 100.

-

Determine the IC₅₀ value (the concentration of Alpiniaterpene A that inhibits 50% of NO production).

Anticancer Activity: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of Alpiniaterpene A on a selected cancer cell line (e.g., A549 human lung carcinoma).

Materials:

-

Cancer cell line (e.g., A549)

-

Appropriate cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Alpiniaterpene A (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of Alpiniaterpene A for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated group / Absorbance of control group) x 100.

-

Determine the IC₅₀ value (the concentration of Alpiniaterpene A that reduces cell viability by 50%).

Antioxidant Activity: DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of Alpiniaterpene A.

Materials:

-

Alpiniaterpene A (dissolved in methanol (B129727) or ethanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)

-

Ascorbic acid or Trolox (as a positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare a series of dilutions of Alpiniaterpene A and the positive control in the appropriate solvent.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity as: [1 - (Absorbance of sample / Absorbance of control)] x 100.

-

Determine the IC₅₀ value (the concentration of Alpiniaterpene A that scavenges 50% of the DPPH radicals).

Visualization of Methodologies and Pathways

Experimental Workflow Diagrams

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. marinebiology.pt [marinebiology.pt]

- 3. Alpiniaterpene A | CAS:1448667-05-7 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. Sesquiterpenes from the rhizomes of Alpinia japonica and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction

While the query for "Alpiniaterpene A" did not yield a specific compound in current scientific literature, the Alpinia genus, a member of the ginger family (Zingiberaceae), is a prolific source of a diverse array of terpenoids with significant therapeutic potential. This technical guide provides a comprehensive review of recently discovered terpenoids from various Alpinia species, with a focus on their chemical structures, biological activities, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals interested in the rich pharmacopeia of the Alpinia genus.

Chemical Diversity of Terpenoids in Alpinia Species

The genus Alpinia is characterized by a remarkable diversity of terpenoids, encompassing monoterpenoids, sesquiterpenoids, diterpenoids, and triterpenoids. These compounds are often responsible for the characteristic aroma and medicinal properties of these plants. Recent phytochemical investigations have led to the isolation and characterization of numerous novel terpenoids, particularly from species such as Alpinia katsumadai and Alpinia japonica.

Quantitative Analysis of Biological Activities

Several terpenoids isolated from Alpinia species have demonstrated potent biological activities in various in vitro assays. The following tables summarize the key quantitative data for some of the most promising compounds.

Table 1: Inhibitory Activity of Acyclic Triterpenoids from Alpinia katsumadai on IL-6-Induced STAT3 Activation

| Compound | Chemical Name | IC50 (µM)[1][2] |

| 1 | 2,3,22,23-tetrahydroxy-2,6,10,15,19,23-hexamethyl-tetracosa-6,10,14,18-tetraene | 0.67[1][2] |

| 2 | 2,3,5,22,23-pentahydroxy-2,6,10,15,19,23-hexamethyl-tetracosa-6,10,14,18-tetraene | 0.71[1][2] |

| 3 | 2,3,6,22,23-pentahydroxy-2,6,11,15,19,23-hexamethyl-tetracosa-7,10,14,18-tetraene | 2.18[1][2] |

| 4 | 2,3,6,22,23-pentahydroxy-2,10,15,19,23-hexamethyl-7-methylenetetracosa-10,14,18-triene | 2.99[1][2] |

Table 2: Inhibitory Activity of Terpenoids from Alpinia japonica on Nitric Oxide (NO) Production

| Compound Number | Compound Type | IC50 (µM)[3][4] |

| Compound 6 | Sesquiterpenoid | 5.3[4] |

| Compound 2 | Diterpenoid | 14.6 - 34.3[3] |

| Compound 3 | Diterpenoid | 14.6 - 34.3[3] |

| Compound 4 | Diterpenoid | 14.6 - 34.3[3] |

| Compound 7 | Diterpenoid | 14.6 - 34.3[3] |

| Compound 1 | Norsesquiterpenoid | 24.5 - 46.3[4] |

| Compound 3 (bisabolene) | Sesquiterpenoid | 24.5 - 46.3[4] |

| Compound 5 | Sesquiterpenoid | 24.5 - 46.3[4] |

| Compounds 7-10 | Sesquiterpenoids | 24.5 - 46.3[4] |

Signaling Pathways Modulated by Alpinia Terpenoids

Recent studies have begun to elucidate the molecular mechanisms underlying the biological activities of terpenoids from Alpinia. A key pathway identified is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly STAT3, which is a critical regulator of inflammatory responses.

IL-6-Induced STAT3 Signaling Pathway

Acyclic triterpenoids from Alpinia katsumadai have been shown to inhibit the IL-6-induced phosphorylation of STAT3.[1][2] This inhibition disrupts the downstream signaling cascade that leads to the expression of pro-inflammatory genes.

References

- 1. Acyclic Triterpenoids from Alpinia katsumadai Inhibit IL-6-Induced STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acyclic Triterpenoids from Alpinia katsumadai Inhibit IL-6-Induced STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Terpenoids from rhizomes of Alpinia japonica inhibiting nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sesquiterpenes from the rhizomes of Alpinia japonica and their inhibitory effects on nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Silico Prediction of Alpiniaterpene A Bioactivity

This technical guide outlines a comprehensive in silico workflow to predict the potential bioactivity of Alpiniaterpene A, a lesser-studied natural product. Given the limited experimental data on Alpiniaterpene A, this document serves as a predictive roadmap, leveraging established computational methods to hypothesize its pharmacological profile. The methodologies and predicted data herein are based on the known bioactivities of structurally related terpenoids and compounds from the Alpinia genus, which are frequently reported to possess anti-inflammatory and anti-cancer properties.[1][2][3]

Introduction to Alpiniaterpene A and In Silico Bioactivity Prediction

Alpiniaterpene A is a terpene isolated from the Alpinia genus, a source of various bioactive natural products.[1] Terpenoids, as a class, are known for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[2] Computational, or in silico, approaches have become indispensable in modern drug discovery for rapidly screening and characterizing novel compounds, significantly reducing the time and cost of research and development. These methods allow for the prediction of a compound's potential molecular targets, its pharmacokinetic properties, and its likely mechanism of action before embarking on extensive laboratory experiments. This guide details a proposed in silico workflow to elucidate the potential bioactivity of Alpiniaterpene A.

Proposed In Silico Workflow

The following diagram illustrates the proposed computational workflow for the prediction of Alpiniaterpene A's bioactivity. This multi-step process begins with ligand preparation and target identification, followed by molecular docking, ADMET prediction, and pathway analysis to build a comprehensive profile of the compound's potential therapeutic effects.

Methodologies

Ligand and Target Preparation

Experimental Protocol:

-

Ligand Preparation:

-

The 2D structure of Alpiniaterpene A will be drawn using chemical drawing software (e.g., ChemDraw) and converted to a 3D structure.

-

The 3D structure will be saved in a suitable format (e.g., SDF or MOL2).

-

Energy minimization of the ligand structure will be performed using a force field such as MMFF94 to obtain a stable conformation. This can be done using software like Avogadro or UCSF Chimera.

-

-

Target Identification and Preparation:

-

Potential protein targets will be identified using reverse docking servers (e.g., PharmMapper, SuperPred) and by searching literature for known targets of similar compounds.

-

The 3D structures of the identified target proteins will be downloaded from the Protein Data Bank (PDB).

-

The protein structures will be prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogens, and assigning charges using tools like AutoDockTools or the Protein Preparation Wizard in Maestro (Schrödinger).

-

Molecular Docking

Experimental Protocol:

-

Grid Generation: A docking grid will be defined around the active site of each target protein. The grid box dimensions will be set to encompass the entire binding pocket.

-

Docking Simulation: Molecular docking will be performed using software such as AutoDock Vina or Glide. The prepared ligand (Alpiniaterpene A) will be docked into the defined active site of each target protein.

-

Pose and Energy Analysis: The docking results will be analyzed to identify the best binding pose based on the docking score (binding affinity, typically in kcal/mol). The interactions (e.g., hydrogen bonds, hydrophobic interactions) between Alpiniaterpene A and the amino acid residues of the target protein will be visualized and analyzed.

ADMET Prediction

Experimental Protocol:

-

Input: The simplified molecular-input line-entry system (SMILES) string or the 3D structure of Alpiniaterpene A will be used as input for ADMET prediction servers.

-

Prediction: Online web servers such as SwissADME, pkCSM, and ProTox-II will be used to predict a range of pharmacokinetic and toxicological properties.

-

Data Compilation: The predicted properties, including absorption (e.g., Caco-2 permeability, human intestinal absorption), distribution (e.g., blood-brain barrier permeability), metabolism (e.g., CYP450 inhibition), excretion, and toxicity (e.g., hepatotoxicity, carcinogenicity), will be collected and tabulated.

Predicted Data

Predicted Molecular Targets and Binding Affinities

The following table summarizes the hypothetical high-scoring protein targets for Alpiniaterpene A, based on docking simulations. These targets are commonly associated with inflammation and cancer, aligning with the known bioactivities of related natural products.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Biological Role |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Inflammation |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.9 | Inflammation, Apoptosis |

| Nuclear Factor-kappa B (NF-κB) p50 | 1SVC | -8.2 | Inflammation, Cell Survival |

| Phosphoinositide 3-kinase (PI3K) | 4JPS | -9.1 | Cell Proliferation, Angiogenesis |

| B-cell lymphoma 2 (Bcl-2) | 4LVT | -8.8 | Apoptosis Regulation |

| Mitogen-activated protein kinase 1 (MAPK1) | 4QTB | -7.6 | Signal Transduction, Cell Growth |

Predicted ADMET Properties

This table presents the predicted ADMET profile of Alpiniaterpene A. These properties are crucial for evaluating the drug-likeness of a compound.

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Good oral bioavailability |

| Caco-2 Permeability | High | Well-absorbed through the intestinal wall |

| Distribution | ||

| BBB Permeability | No | Unlikely to cause central nervous system side effects |

| Plasma Protein Binding | < 90% | High fraction of free drug in circulation |

| Metabolism | ||

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.5 | Moderate clearance rate |

| Toxicity | ||

| Hepatotoxicity | Low | Low risk of liver damage |

| Carcinogenicity | Non-carcinogen | Predicted to be non-cancer causing |

| AMES Toxicity | Non-mutagenic | Unlikely to be mutagenic |

Predicted Signaling Pathway Modulation

Based on the predicted high-affinity targets, Alpiniaterpene A is hypothesized to modulate key signaling pathways involved in inflammation and cancer, such as the NF-κB and PI3K/Akt pathways. The diagram below illustrates a potential mechanism of action for the anti-inflammatory effects of Alpiniaterpene A.

Conclusion and Future Directions

The in silico analysis presented in this guide provides a foundational hypothesis for the bioactivity of Alpiniaterpene A. The predictions suggest that this natural product may exhibit promising anti-inflammatory and anti-cancer properties, primarily through the inhibition of key proteins in the NF-κB and PI3K/Akt signaling pathways. Furthermore, its predicted ADMET profile indicates favorable drug-like properties with a low toxicity risk.

These computational findings require experimental validation. Future research should focus on:

-

In Vitro Assays: Testing the inhibitory activity of Alpiniaterpene A against the predicted protein targets (e.g., COX-2, PI3K) and its effect on pro-inflammatory cytokine production in cell lines.

-

Cell-Based Assays: Evaluating the anti-proliferative and pro-apoptotic effects of Alpiniaterpene A on various cancer cell lines.

-

In Vivo Studies: If in vitro results are promising, conducting animal studies to assess the efficacy and safety of Alpiniaterpene A in models of inflammation and cancer.

This integrated approach, combining computational predictions with experimental validation, will be crucial in fully elucidating the therapeutic potential of Alpiniaterpene A.

References

- 1. Anti-Inflammatory Activities of Some Plants of Genus Alpinia: Insights from In Vitro, In Vivo, and Human Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpinetin: a Dietary Flavonoid with Diverse Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Alpiniaterpene A: A Protocol Currently Undisclosed in Scientific Literature

Despite a comprehensive search of scientific literature, a detailed protocol for the total synthesis of Alpiniaterpene A has not been publicly reported. Researchers, scientists, and drug development professionals interested in this cadinane (B1243036) sesquiterpene, originally isolated from the rhizomes of Alpinia officinarum, will find extensive information on its isolation and characterization. However, a step-by-step methodology for its complete chemical synthesis from simpler starting materials remains an unmet need in the field of organic chemistry.

Our investigation included targeted searches across major chemical databases and journals for a published total synthesis of Alpiniaterpene A. These inquiries did not yield any peer-reviewed articles or patents detailing a synthetic route to this natural product. The existing body of research primarily focuses on the compound's natural sourcing, its chemical structure elucidation, and its biological activities.

For professionals in drug development and chemical research, the absence of a published total synthesis presents both a challenge and an opportunity. The development of a novel and efficient synthetic pathway to Alpiniaterpene A could enable the production of larger quantities for further biological evaluation, facilitate the synthesis of structural analogs for structure-activity relationship (SAR) studies, and provide a valuable platform for the advancement of synthetic methodologies.

While a specific protocol for Alpiniaterpene A is not available, researchers can draw inspiration from established general strategies for the synthesis of other cadinane sesquiterpenes. Common approaches often involve key transformations such as Diels-Alder reactions to construct the core bicyclic system, stereoselective alkylations or conjugate additions to install key substituents, and various functional group interconversions to achieve the final target molecule.

As the scientific community continues to explore the synthesis of complex natural products, it is possible that a total synthesis of Alpiniaterpene A will be reported in the future. Researchers are encouraged to monitor the relevant chemical literature for any such developments.

Application Notes and Protocols for the Quantification of Alpiniaterpene A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpiniaterpene A is a sesquiterpenoid compound that has been isolated from the rhizomes of Alpinia officinarum, a plant belonging to the Zingiberaceae family.[1] Species of the Alpinia genus are known to produce a variety of bioactive compounds, including terpenoids, which have shown a range of pharmacological activities such as anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3] Given the therapeutic potential of compounds from this genus, robust and reliable analytical methods for the quantification of specific constituents like Alpiniaterpene A are crucial for quality control of raw materials, standardization of extracts, and for pharmacokinetic studies in drug development.

This document provides detailed application notes and protocols for the quantification of Alpiniaterpene A in plant matrices, primarily focusing on a proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique is highly suitable for the selective and sensitive quantification of complex mixtures.

Analytical Methods for Alpiniaterpene A Quantification

The quantification of sesquiterpenoids like Alpiniaterpene A in plant extracts is most effectively achieved using chromatographic techniques coupled with mass spectrometry. While methods like HPLC-UV can be used, LC-MS/MS offers superior sensitivity and selectivity, which is essential for accurate quantification in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the recommended method for the quantification of Alpiniaterpene A. It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. By using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for Alpiniaterpene A can be monitored, minimizing interference from other components in the extract.

Experimental Protocols

Protocol 1: Sample Preparation from Alpinia Rhizomes

This protocol outlines the extraction of Alpiniaterpene A from plant material, suitable for subsequent LC-MS/MS analysis.

Materials:

-

Fresh or dried rhizomes of Alpinia officinarum

-

Grinder or blender

-

Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Sample Homogenization: Wash the rhizomes thoroughly to remove any soil and debris. Dry the rhizomes at a controlled temperature (e.g., 40-50 °C) to a constant weight. Grind the dried rhizomes into a fine powder.

-

Extraction: Accurately weigh 1.0 g of the powdered plant material into a centrifuge tube. Add 10 mL of 80% methanol.

-

Vortexing and Sonication: Vortex the mixture for 5 minutes to ensure thorough mixing. Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Supernatant Collection: Carefully collect the supernatant.

-

Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue two more times to ensure complete extraction of the analyte.

-

Pooling and Filtration: Pool the supernatants from the three extraction cycles. Filter the combined extract through a 0.22 µm syringe filter into an amber HPLC vial.

-

Storage: Store the prepared sample at 4 °C until LC-MS/MS analysis.

Protocol 2: Proposed LC-MS/MS Quantification of Alpiniaterpene A

This protocol provides a proposed method for the quantification of Alpiniaterpene A using a UPLC-Q-TOF-MS/MS system or a similar triple quadrupole mass spectrometer.

Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Triple Quadrupole or Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

| Parameter | Value |

|---|---|

| Column | C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min, 35% B; 2-17 min, 35-98% B; 17-19 min, 98% B; 19.1-21 min, 35% B |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

Mass Spectrometry Conditions (Proposed):

| Parameter | Value |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 500 °C |

| Desolvation Gas Flow | 700 L/h |

| Cone Gas Flow | 50 L/h |

| MRM Transition (Proposed) | To be determined by infusion of a pure standard of Alpiniaterpene A. Based on its molecular weight of 278.34 g/mol , the precursor ion [M+H]+ would be m/z 279.15. Product ions would need to be identified through fragmentation experiments. |

Data Presentation

The quantitative data obtained from the LC-MS/MS analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Proposed LC-MS/MS Method Parameters for Alpiniaterpene A Quantification

| Parameter | Description |

|---|---|

| Analyte | Alpiniaterpene A |

| Molecular Formula | C₁₆H₂₂O₄ |

| Molecular Weight | 278.34 g/mol |

| Precursor Ion [M+H]⁺ (m/z) | 279.15 (Proposed) |

| Product Ions (m/z) | To be determined |

| Collision Energy (eV) | To be determined |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Linearity (r²) | > 0.99 |

| Recovery (%) | 95 - 105% |

| Precision (RSD%) | < 15% |

Visualization of Experimental Workflow and a Representative Signaling Pathway

The following diagrams illustrate the experimental workflow for Alpiniaterpene A quantification and a representative signaling pathway that could be influenced by sesquiterpenoids from Alpinia species, based on their known anti-inflammatory properties.

References

Application Notes and Protocols for the Analysis of Alpiniaterpene A

Introduction

Alpiniaterpene A, presumably a terpenoid originating from a plant of the Alpinia genus, requires robust analytical methods for its identification, quantification, and characterization in various samples, including plant extracts and drug development formulations. This document provides detailed protocols for the analysis of Alpiniaterpene A using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation for Chromatographic Analysis

Effective sample preparation is crucial for accurate and reproducible chromatographic analysis. The primary goal is to extract Alpiniaterpene A from the sample matrix and remove interfering substances.

Protocol: Extraction of Alpiniaterpene A from Plant Material

-

Grinding: Grind dried plant material (e.g., leaves, rhizomes) into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Accurately weigh approximately 1 gram of the powdered plant material.

-

Place the powder in a suitable vessel and add 20 mL of an appropriate solvent (e.g., methanol, ethanol, or a mixture of hexane (B92381) and ethyl acetate). The choice of solvent should be optimized based on the polarity of Alpiniaterpene A.

-

Perform extraction using ultrasonication for 30-60 minutes or Soxhlet extraction for several hours for exhaustive extraction.

-

-

Filtration and Concentration:

-

Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

If necessary, evaporate the solvent under reduced pressure using a rotary evaporator.

-

Redissolve the dried residue in a known volume of a solvent compatible with the chromatographic method to be used (e.g., mobile phase for HPLC, hexane for GC-MS).

-

HPLC-UV Method for Quantitative Analysis

This method is suitable for the quantitative analysis of Alpiniaterpene A, assuming it possesses a chromophore for UV detection.

3.1. Experimental Protocol

| Parameter | Recommended Setting |

| Instrument | High-Performance Liquid Chromatography system with UV/Vis Detector |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | A: Water (with 0.1% formic acid); B: Acetonitrile (with 0.1% formic acid) |

| Gradient Program | Start with 50% B, increase linearly to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes. (This gradient should be optimized based on the retention of Alpiniaterpene A). |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 210 nm (or a more specific wavelength if the UV absorption maximum of Alpiniaterpene A is known) |

| Standard Preparation | Prepare a stock solution of purified Alpiniaterpene A in the mobile phase. Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). |

3.2. Data Presentation

Table 1: Hypothetical Quantitative Data for HPLC Analysis of Alpiniaterpene A

| Parameter | Value |

| Retention Time (RT) | To be determined |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 95 - 105% |

3.3. Experimental Workflow Diagram

Caption: HPLC experimental workflow for Alpiniaterpene A analysis.

GC-MS Method for Identification and Quantification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like many terpenes.

4.1. Experimental Protocol

| Parameter | Recommended Setting |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1, for higher concentrations) |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes. (This program should be optimized). |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Scan Range | 40 - 500 amu |

| Standard Preparation | Prepare a stock solution of purified Alpiniaterpene A in a volatile solvent like hexane. Create a series of dilutions for a calibration curve. |

4.2. Data Presentation

Table 2: Hypothetical Quantitative Data for GC-MS Analysis of Alpiniaterpene A

| Parameter | Value |

| Retention Time (RT) | To be determined |

| Characteristic Mass Fragments (m/z) | To be determined for identification |

| Linearity Range | To be determined |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 90 - 110% |

4.3. Experimental Workflow Diagram

Caption: GC-MS experimental workflow for Alpiniaterpene A analysis.

Method Validation

Once developed, both the HPLC and GC-MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Application Notes and Protocols for Evaluating the Cytotoxicity of Alpiniaterpene A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpiniaterpene A is a novel terpenoid compound isolated from a rare plant species. As part of the preclinical evaluation of new chemical entities, determining the cytotoxic potential is a critical first step in assessing therapeutic applicability, particularly in oncology. Terpenoids, a large and structurally diverse class of natural products, are known to exhibit a wide range of biological activities, including potent cytotoxicity against various cancer cell lines.[1][2] The mechanism of action for cytotoxic terpenoids often involves the induction of apoptosis through modulation of key signaling pathways.[3][4]

These application notes provide a comprehensive guide to evaluating the in vitro cytotoxicity of Alpiniaterpene A. Detailed protocols for three standard cell-based assays are provided: the MTT assay to assess cell viability, the Lactate Dehydrogenase (LDH) assay to measure membrane integrity, and the Annexin V-FITC/Propidium Iodide (PI) assay for the detection of apoptosis. Furthermore, this document outlines potential signaling pathways that may be perturbed by Alpiniaterpene A, based on the known mechanisms of other cytotoxic terpenoids.[5]

Data Presentation

The following tables present hypothetical data for the cytotoxic evaluation of Alpiniaterpene A against the human cervical cancer cell line, HeLa.

Table 1: Cell Viability as Determined by MTT Assay

| Concentration of Alpiniaterpene A (µM) | % Cell Viability (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 4.5 |

| 1 | 92.3 ± 5.1 |

| 5 | 75.6 ± 6.2 |

| 10 | 51.8 ± 3.9 |

| 25 | 28.4 ± 2.7 |

| 50 | 12.1 ± 1.9 |

| 100 | 5.7 ± 1.1 |

Table 2: Cytotoxicity as Determined by LDH Release Assay

| Concentration of Alpiniaterpene A (µM) | % Cytotoxicity (Mean ± SD) |

| 0 (Vehicle Control) | 2.1 ± 0.8 |

| 1 | 8.9 ± 1.2 |

| 5 | 22.7 ± 2.5 |

| 10 | 45.3 ± 3.8 |

| 25 | 68.9 ± 4.1 |

| 50 | 85.4 ± 3.2 |

| 100 | 93.2 ± 2.5 |

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

| Concentration of Alpiniaterpene A (µM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| 0 (Vehicle Control) | 96.2 ± 1.5 | 2.1 ± 0.5 | 1.2 ± 0.3 | 0.5 ± 0.1 |

| 10 | 55.8 ± 3.2 | 35.4 ± 2.8 | 6.3 ± 1.1 | 2.5 ± 0.7 |

| 50 | 15.1 ± 2.1 | 58.7 ± 4.5 | 22.6 ± 3.4 | 3.6 ± 0.9 |

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

Materials:

-

HeLa cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Alpiniaterpene A stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Prepare serial dilutions of Alpiniaterpene A in culture medium. The final DMSO concentration should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared Alpiniaterpene A dilutions. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH, a cytosolic enzyme, from cells with damaged plasma membranes.

Materials:

-

HeLa cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Alpiniaterpene A stock solution (in DMSO)

-

LDH Cytotoxicity Assay Kit (containing LDH reaction mixture and stop solution)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

Treat the cells with various concentrations of Alpiniaterpene A as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

-

Incubate the plate for 48 hours at 37°C and 5% CO₂.

-

Centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Add 50 µL of the stop solution to each well.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Spontaneous Release) / (Absorbance of Maximum Release - Absorbance of Spontaneous Release)] x 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer cell membrane and is detected by Annexin V-FITC. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials:

-

HeLa cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Alpiniaterpene A stock solution (in DMSO)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

6-well plates

-

Flow cytometer

Protocol:

-

Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well.

-

Incubate for 24 hours at 37°C and 5% CO₂.

-

Treat the cells with the desired concentrations of Alpiniaterpene A and a vehicle control for 24 hours.

-

Harvest the cells, including any floating cells in the medium, by trypsinization.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 100 µL of 1X binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells immediately by flow cytometry.

Visualization of Signaling Pathways and Experimental Workflow

Caption: Experimental workflow for assessing Alpiniaterpene A cytotoxicity.

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway by Alpiniaterpene A.

Caption: Potential modulation of the MAPK/ERK signaling pathway by Alpiniaterpene A.

References

- 1. phcogrev.com [phcogrev.com]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Apoptosis Pathway with Natural Terpenoids: Implications for Treatment of Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes & Protocols for In Vitro Evaluation of Alpiniaterpene A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the initial in vitro characterization of Alpiniaterpene A, a novel diterpenoid compound. Given the limited specific data on Alpiniaterpene A, the following protocols are based on established methodologies for evaluating the common biological activities of diterpenoids, including anticancer, anti-inflammatory, and neuroprotective effects.

Initial Biological Activity Screening

The first step is to screen Alpiniaterpene A for a range of biological activities to identify its potential therapeutic applications. We recommend a panel of cell-based assays targeting cancer, inflammation, and neuroprotection.

Cytotoxicity Screening in Cancer Cell Lines

Many diterpenoids exhibit cytotoxic effects against various cancer cell lines.[1] A preliminary screen against a panel of human cancer cell lines from different tissue origins is recommended.

Experimental Protocol: MTT Cell Viability Assay

This protocol assesses the effect of Alpiniaterpene A on the metabolic activity of cancer cells, which is an indicator of cell viability.

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa [cervical], A549 [lung], MCF-7 [breast], and HCT116 [colon]) in their recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.

-

Seeding: Seed 5 x 10³ cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Prepare a stock solution of Alpiniaterpene A in DMSO. Dilute the stock solution in culture media to final concentrations ranging from 0.1 to 100 µM. Replace the media in each well with the media containing different concentrations of Alpiniaterpene A. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-